5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the 2-fluoro-5-nitroaniline precursor. This precursor can be synthesized through nitration of 2-fluoroaniline, followed by reduction to yield 2-fluoro-5-nitroaniline. The subsequent steps involve the coupling of this intermediate with a suitable carboxylic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-5-aminophenyl derivatives.
Scientific Research Applications
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Shares the fluoro and nitro functional groups but differs in the overall structure.
5-Fluoro-2-nitroaniline: Similar in having the fluoro and nitro groups on an aromatic ring but lacks the carboxylic acid functionality.
Uniqueness
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDJJGLAXWVCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215119 | |
Record name | 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451459-95-3 | |
Record name | 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451459-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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